7-Methyl-2-phenylindolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-phenylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 7-Methyl-2-phenylindolizine-1-carbonitrile, often involves radical cyclization or cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . One-pot procedures and domino reactions are also commonly employed for the synthesis of indolizine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-phenylindolizine-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the indolizine ring, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield indolizine N-oxides, while substitution reactions may produce halogenated indolizine derivatives .
Scientific Research Applications
7-Methyl-2-phenylindolizine-1-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit phosphatases, which are enzymes involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Indole: A structurally similar compound with a nitrogen atom in a five-membered ring fused to a benzene ring.
Carbazole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A nitrogen-containing heterocycle with a six-membered ring fused to a benzene ring.
Uniqueness: 7-Methyl-2-phenylindolizine-1-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. The combination of the indolizine core with the nitrile group provides a distinct set of properties that can be exploited in various applications .
Properties
CAS No. |
62456-06-8 |
---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7-methyl-2-phenylindolizine-1-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-12-7-8-18-11-15(13-5-3-2-4-6-13)14(10-17)16(18)9-12/h2-9,11H,1H3 |
InChI Key |
PLPDEGFDYKWGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN2C=C1)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.